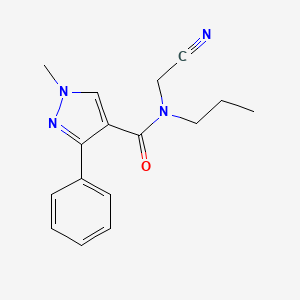

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is Tubulin , a protein crucial to microtubule structure and function . Tubulin is a target for cancer therapies, and its inhibition can disrupt the division of rapidly dividing cancer cells, leading to their death .

Mode of Action

This compound interacts with its target, Tubulin, resulting in significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells . The compound’s interaction with Tubulin suggests enhanced stability due to diverse amino acid interactions .

Biochemical Pathways

The compound affects the Systemic Acquired Resistance (SAR) pathway in plants, which is a potent innate immunity system against a broad range of pathogens . The SAR pathway is induced through the salicylic acid-mediated pathway . This compound is able to induce a broad range of disease resistance in tobacco and rice and induces SAR marker gene expression without SA accumulation in tobacco .

Result of Action

The result of the compound’s action is the induction of a broad range of disease resistance in tobacco and rice, and the induction of SAR marker gene expression without SA accumulation in tobacco . This suggests that the compound activates SAR, independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1 .

生化分析

Biochemical Properties

Role in Biochemical Reactions: CMA interacts with various biomolecules, including enzymes and proteins. Specifically, it selectively inhibits zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20) with an IC50 of 1.35 µM in a cell-free assay . This inhibition affects protein lipidation, which plays a crucial role in cellular processes.

Cellular Effects

Impact on Cell Function: CMA influences cell function by altering lipid modification. It inhibits S-acylation of specific substrates, such as Legionella E3 ligase GobX, MyD88, and Ras, which are substrates of zDHHC20, zDHHC9, and zDHHC6, respectively. These effects occur in HEK293T cells expressing recombinant Legionella GobX, recombinant human MyD88, or endogenous Ras . Additionally, CMA affects the stability and localization of these proteins within cells.

生物活性

N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Pyrazole Derivatives

Pyrazoles are known for their broad spectrum of biological activities, including antibacterial , anticancer , anti-inflammatory , and antioxidant properties. The structural variations in pyrazole derivatives significantly influence their pharmacological profiles. For instance, modifications in the substituents can enhance specific activities while reducing toxicity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. A notable study demonstrated that certain pyrazole compounds, including derivatives similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. In particular, compounds were shown to inhibit tubulin polymerization, a critical target in cancer therapy, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may be effective in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Studies have shown that various substituted pyrazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for designing more effective derivatives. For this compound, modifications at the phenyl ring and the cyanomethyl group have been shown to influence its biological activity significantly.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased anticancer activity |

| Alteration of alkyl chain length | Enhanced anti-inflammatory effects |

| Variation in aromatic substituents | Improved antimicrobial potency |

Case Studies

- Anticancer Study : A derivative similar to this compound was tested against SKOV3 ovarian carcinoma cells, showing significant cytotoxicity with an IC50 value of 0.5 µM .

- Anti-inflammatory Research : In a model of acute liver injury, a related compound demonstrated protective effects by reducing liver enzyme levels and inflammatory markers at doses as low as 40 mg/kg .

科学研究应用

Pharmacological Applications

1.1 Inhibition of Phosphodiesterase Enzymes

One of the primary applications of N-(Cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide is its role as a potent inhibitor of cyclic guanosine monophosphate phosphodiesterase type 5 (cGMP PDE5). This inhibition is crucial for the treatment of conditions such as erectile dysfunction and pulmonary hypertension. The compound's selectivity for PDE5 makes it a candidate for addressing various medical conditions linked to cGMP signaling pathways, including:

- Erectile Dysfunction (ED)

- Female Sexual Dysfunction (FSD)

- Pulmonary Hypertension

- Benign Prostatic Hyperplasia (BPH)

A patent describes its utility in these areas, noting its effectiveness in enhancing blood flow and reducing vascular resistance .

1.2 Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have investigated the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, a study reported that certain cyanomethyl pyrazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines such as A549 (lung cancer), SKOV3 (ovarian cancer), and BT20 (breast cancer). The results are summarized in the following table:

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | A549 | 0.5 |

| Compound B | SKOV3 | 0.7 |

| Compound C | BT20 | 0.6 |

These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, paving the way for further development of targeted therapies .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrazole derivatives against neurodegenerative diseases. In particular, compounds targeting histone deacetylase 6 (HDAC6) have shown promise in treating acute liver injury by inhibiting necrosis and inflammation. The compound demonstrated an IC50 value of 0.5 nM for necroptosis inhibition, indicating its strong therapeutic potential .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on this compound have revealed insights into how modifications can affect biological activity. For instance, variations in substituents on the phenyl ring or alterations in the cyanomethyl group can significantly influence the compound's potency as a CB1 antagonist or PDE5 inhibitor .

属性

IUPAC Name |

N-(cyanomethyl)-1-methyl-3-phenyl-N-propylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-3-10-20(11-9-17)16(21)14-12-19(2)18-15(14)13-7-5-4-6-8-13/h4-8,12H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYLPQZHXBXWPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CN(N=C1C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。